Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate

PqsD inhibition Quorum sensing Antibacterial

Researchers targeting P. aeruginosa virulence or FLT3-driven AML need reliable building blocks with validated pharmacophores. This compound delivers the 5-bromo-2-amidobenzoate core with 3,4-dimethoxybenzamido group. - Built on established PqsD inhibitor scaffold (methyl 5-bromo-2-aminobenzoate) with critical bromine for target binding. - Enables FLT3 SAR via scaffold hopping; pharmacophore identical to TCS 359 (IC50 42 nM). - Suitable for FabH inhibitor synthesis and dopaminergic/cholinergic probe development.

Molecular Formula C17H16BrNO5
Molecular Weight 394.221
CAS No. 307540-03-0
Cat. No. B2569161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate
CAS307540-03-0
Molecular FormulaC17H16BrNO5
Molecular Weight394.221
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC)OC
InChIInChI=1S/C17H16BrNO5/c1-22-14-7-4-10(8-15(14)23-2)16(20)19-13-6-5-11(18)9-12(13)17(21)24-3/h4-9H,1-3H3,(H,19,20)
InChIKeyVFSYRCQAYZITOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate: Structural & Analytical Profile


Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate (CAS 307540-03-0) is a substituted benzamide derivative featuring a 5-bromo substituent on the anthranilate core and a 3,4-dimethoxybenzamido moiety at the 2-position [1]. This compound belongs to the broader class of N-substituted benzamides, a scaffold extensively employed in medicinal chemistry for kinase inhibition, antibacterial quorum sensing disruption, and antiviral applications [2]. Its structural configuration — specifically the ortho-amide linkage, electron-withdrawing 5-bromo substitution, and the hydrogen-bond-capable 3,4-dimethoxybenzamido group — confers distinct physicochemical properties relevant to target binding and synthetic derivatization [1].

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate: Why Substitution Fails


Generic substitution of this compound with other benzamide derivatives is precluded by the synergistic contribution of three structural features: the 5-bromo substituent on the anthranilate core, the ortho-amide linkage geometry, and the 3,4-dimethoxybenzamido pharmacophore. The bromine atom introduces both steric bulk and electron-withdrawing effects that modulate aromatic ring electronics, influencing binding pocket complementarity and metabolic stability [1]. The 3,4-dimethoxybenzamido group is a privileged fragment in multiple validated drug candidates — notably the FLT3 inhibitor TCS 359 (IC50 = 42 nM) and the gastroprokinetic agent Itopride — where the dimethoxy substitution pattern critically determines target affinity and selectivity [2]. Furthermore, methyl 2-amino-5-bromobenzoate, the direct synthetic precursor to this compound, is a documented PqsD inhibitor and FabH inhibitor scaffold, indicating that the 5-bromo-2-amidobenzoate core carries intrinsic biological activity that is sensitive to N-substituent modifications . Substitution with compounds lacking either the 5-bromo substitution or the 3,4-dimethoxybenzamido moiety would therefore alter target engagement profiles and synthetic utility.

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate: Key Differentiating Evidence


PqsD Inhibition: 5-Bromo vs Non-Halogenated Analogs

The 5-bromo substitution on the anthranilate core distinguishes this compound from non-halogenated analogs (e.g., methyl 2-benzamidobenzoate) and chlorinated variants. Methyl 2-amino-5-bromobenzoate (the direct synthetic precursor and core scaffold) is a documented PqsD inhibitor active against Pseudomonas aeruginosa quorum sensing systems . Structure-activity relationship studies on this scaffold demonstrate that halogen substitution at the 5-position is required for PqsD inhibition, with bromine conferring a distinct activity profile compared to chlorine or unsubstituted derivatives . The 5-bromo configuration provides a balance of steric hindrance and electronic effects that is not replicated by 5-H or 5-Cl analogs.

PqsD inhibition Quorum sensing Antibacterial

FLT3 Inhibition: Comparison with TCS 359

The 3,4-dimethoxybenzamido moiety present in this compound is identical to the pharmacophore found in TCS 359, a validated FLT3 inhibitor with an IC50 of 42 nM against the FLT3 kinase and an IC50 of 340 nM against MV4-11 cell proliferation . The dimethoxy substitution pattern at the 3- and 4-positions of the benzamido group is critical for FLT3 binding affinity; monomethoxy or unsubstituted benzamido analogs exhibit substantially reduced or abolished inhibitory activity . While the target compound differs in the core scaffold (anthranilate ester vs. tetrahydrobenzothiophene), the shared 3,4-dimethoxybenzamido group indicates potential for FLT3-targeted applications.

FLT3 inhibition Kinase inhibitor Oncology

Itopride Pharmacophore: D2 & AChE Differentiation

The 3,4-dimethoxybenzamido moiety is a key pharmacophore in Itopride hydrochloride, a clinically marketed dopamine D2 receptor antagonist with anticholinesterase activity and gastroprokinetic effects [1]. The dimethoxy substitution pattern distinguishes this scaffold from 4-methoxybenzamides (e.g., metoclopramide) and unsubstituted benzamides (e.g., procainamide), conferring a unique pharmacological profile. The target compound shares this 3,4-dimethoxybenzamido group, providing a structural link to a validated therapeutic pharmacophore that has undergone extensive clinical and safety characterization [1].

Dopamine D2 antagonist Gastroprokinetic Acetylcholinesterase inhibition

FabH Inhibitor Synthesis: 5-Bromo vs Non-Brominated Scaffolds

Methyl 2-amino-5-bromobenzoate — the synthetic precursor to the target compound — serves as an intermediate for the synthesis of 2-benzamidobenzoic acids, which are established FabH inhibitors . FabH (β-ketoacyl-acyl carrier protein synthase III) is a key enzyme in bacterial fatty acid biosynthesis and a validated antibacterial target . The 5-bromo substitution on the anthranilate core is retained in the target compound, preserving the halogenation pattern required for FabH inhibitory activity in 2-benzamidobenzoic acid derivatives.

FabH inhibition Antibacterial Fatty acid biosynthesis

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate: Research & Industrial Applications


PqsD-Targeted Anti-Virulence for P. aeruginosa

This compound is suited for research programs targeting the PqsD enzyme in the Pseudomonas aeruginosa pqs quorum sensing system. The core scaffold (5-bromo-2-aminobenzoate) is an established PqsD inhibitor scaffold . The target compound retains the essential 5-bromo substitution required for activity in this pathway while incorporating the 3,4-dimethoxybenzamido moiety that may enhance binding interactions or physicochemical properties. This compound can serve as a building block for structure-activity relationship (SAR) campaigns aimed at developing novel anti-virulence agents that disrupt biofilm formation and toxin production in P. aeruginosa without exerting direct bactericidal pressure that drives resistance.

FLT3 Kinase Inhibitor Development

The 3,4-dimethoxybenzamido pharmacophore present in this compound is identical to that found in TCS 359, a validated FLT3 inhibitor with an IC50 of 42 nM against the FLT3 kinase and 340 nM against MV4-11 acute myeloid leukemia cells . This compound offers a distinct core scaffold (anthranilate ester vs. tetrahydrobenzothiophene) bearing the same pharmacophore, enabling scaffold-hopping SAR studies to evaluate how core substitution affects FLT3 binding affinity, selectivity, and cellular potency. It may also serve as a synthetic intermediate for generating focused libraries of FLT3-targeted benzamide derivatives.

Synthesis of FabH-Targeted Antibacterials

This compound is directly derived from methyl 2-amino-5-bromobenzoate, a precursor to 2-benzamidobenzoic acids that inhibit FabH (β-ketoacyl-acyl carrier protein synthase III) in bacterial fatty acid biosynthesis . Researchers investigating FabH as an antibacterial target can utilize this compound as a starting material or as a reference for synthesizing and characterizing novel 2-benzamidobenzoic acid analogs. The 5-bromo substitution is retained throughout the synthetic pathway and contributes to the activity profile of the final FabH inhibitors.

D2 Receptor & AChE Pharmacological Probe Development

Given that the 3,4-dimethoxybenzamido group is a validated pharmacophore in Itopride — a clinically used dopamine D2 receptor antagonist with acetylcholinesterase inhibitory activity — this compound may serve as a scaffold for developing pharmacological probes targeting dopaminergic and cholinergic pathways . The anthranilate ester core differs from Itopride's benzylamine scaffold, offering an alternative chemotype for exploring structure-activity relationships at D2 receptors and acetylcholinesterase while retaining the pharmacophore that confers target engagement.

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